2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile
Description
2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile is a pyridazine derivative characterized by a pyridazine core substituted with a 4-chlorophenylsulfanyl group at the 6-position and a phenylacetonitrile moiety at the 3-position. Its molecular formula is C₁₈H₁₁Cl₂N₃S, with a molecular weight of 372.3 g/mol .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-14-6-8-15(9-7-14)23-18-11-10-17(21-22-18)16(12-20)13-4-2-1-3-5-13/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQMJHSCVGYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable leaving group on the pyridazine ring.
Attachment of the Phenylacetonitrile Moiety: The final step involves the reaction of the intermediate compound with phenylacetonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfanyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing pyridazine rings exhibit antimicrobial properties. A study on related pyridazinyl compounds demonstrated their effectiveness against various bacterial strains, suggesting that 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile could possess similar properties. The presence of the 4-chlorophenyl group may further enhance its activity by improving lipophilicity and membrane penetration.
Anticancer Properties
Nitrile-containing compounds have been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell survival. Preliminary studies on similar nitrile derivatives have shown promising results in inhibiting tumor growth in vitro, indicating that 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile may warrant further investigation in cancer research.
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis. Its nitrile functionality allows for various transformations, such as hydrolysis to carboxylic acids or reduction to amines. These transformations can lead to the development of new pharmaceuticals or agrochemicals.
Case Study: Synthesis of Related Compounds
Research conducted by Yang et al. (2010) demonstrated the synthesis of related nitrile derivatives using hydrocyanation reactions. The methodologies outlined can be adapted to synthesize 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile efficiently, showcasing its potential as a synthetic building block in drug development.
Mechanism of Action
The mechanism of action of 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The compound’s key structural features include:
- A pyridazine ring with a 4-chlorophenylsulfanyl substituent.
- A phenylacetonitrile group at the pyridazine’s 3-position.
Table 1: Structural and Molecular Comparison of Pyridazine Derivatives
Substituent Effects on Bioactivity
- Chlorine vs. However, the discontinuation of the main compound (CAS 303997-43-5) suggests possible stability or efficacy limitations compared to simpler chlorinated derivatives .
- Phenyl Group Modifications :
Substituting the phenyl group with 4-chlorophenyl (Compound 15) or 2,4-dichlorophenyl (CAS 339026-64-1) introduces additional chlorine atoms, increasing molecular weight and electron-withdrawing effects. Compound 15’s enhanced bioactivity compared to Compound 14 highlights the importance of halogenation in target binding .
Key Findings and Implications
Substituent-Driven Activity : Chlorine and sulfanyl groups on pyridazine, combined with halogenated phenyl rings, modulate bioactivity and physicochemical properties.
Trade-offs in Design : While sulfanyl groups may improve lipophilicity, they might also introduce synthetic challenges or stability issues, as inferred from the discontinued status of the main compound .
Biological Potential: Pyridazine derivatives with chlorinated phenyl groups (e.g., Compound 15) show promising fungicidal/antibacterial activity, warranting further study of the main compound’s efficacy .
Biological Activity
The compound 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile is a member of the pyridazine family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C17H14ClN3S
- Molecular Weight : 329.83 g/mol
The compound features a pyridazine ring substituted with a chlorophenyl sulfanyl group and a phenylacetonitrile moiety, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Studies demonstrate significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Preliminary investigations suggest potential efficacy in inhibiting tumor cell proliferation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in certain animal models.
-
Antibacterial Mechanism :
- The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- It may also inhibit bacterial protein synthesis by binding to ribosomal RNA.
-
Antitumor Mechanism :
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
-
Anti-inflammatory Mechanism :
- Suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
Table 1: Summary of Biological Activities
Table 2: Comparative Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
-
Antibacterial Efficacy :
A study conducted on various bacterial strains revealed that 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile exhibited potent antibacterial activity, particularly against Staphylococcus aureus with an MIC of 16 µg/mL. This suggests its potential use in treating infections caused by resistant strains. -
Antitumor Activity :
In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase-3 and caspase-9, highlighting its potential as an anticancer agent. -
Anti-inflammatory Effects :
An animal model study showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties. The reduction in pro-inflammatory cytokines was noted as a key factor in this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
